molecular formula C18H25N5O2 B11019785 N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11019785
M. Wt: 343.4 g/mol
InChI Key: HLGDLZYAGIDXRG-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring a 2-methoxybenzyl group attached to the nitrogen of the acetamide backbone and a cyclohexyl moiety substituted with a tetrazole ring at the 1-position. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while retaining hydrogen-bonding capabilities .

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H25N5O2/c1-25-16-8-4-3-7-15(16)12-19-17(24)11-18(9-5-2-6-10-18)13-23-14-20-21-22-23/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,19,24)

InChI Key

HLGDLZYAGIDXRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Hydrogenation of Aromatic Precursors

The cyclohexyl ring is often derived from hydrogenation of substituted phenylacetic acid derivatives. For example:

Procedure :

  • 2-(4-Nitrophenyl)acetic acid is reduced using H₂/Pd-C in ethanol to yield 2-(4-aminophenyl)acetic acid .

  • Further hydrogenation under high pressure (50–100 psi) with Raney Ni converts the benzene ring to cyclohexane, producing trans-2-(4-aminocyclohexyl)acetic acid .

Key Data :

StepReagent/CatalystConditionsYield
1H₂, Pd-C (10%)EtOH, 25°C85%
2H₂, Raney Ni80°C, 60 psi72%

Challenges :

  • Stereochemical control to ensure trans configuration.

  • Over-reduction of the acetamide group mitigated by using neutral pH.

Tetrazole Ring Formation

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The tetrazole moiety is efficiently constructed via UT-4CR, leveraging:

  • Aldehyde : 2,2-Dimethoxyacetaldehyde

  • Amine : Cyclohexylamine derivatives

  • Isocyanide : tert-Butyl isocyanide

  • Azide Source : Trimethylsilyl azide (TMSN₃)

Procedure :

  • Combine 2-(4-aminocyclohexyl)acetic acid , 2,2-dimethoxyacetaldehyde , TMSN₃ , and isocyanide in methanol.

  • Stir at 25°C for 24 hours to form tetrazole-intermediate .

  • Acidic cyclization using methanesulfonic acid (MSA) at 70°C for 2 hours yields the tetrazole ring.

Key Data :

ComponentRoleOptimal Equivalents
2,2-DimethoxyacetaldehydeAldehyde component1.2 eq
TMSN₃Azide source1.5 eq
MSACyclization agent3.0 eq

Yield : 68–89% after purification by column chromatography (PE:EA = 2:1).

Amidoxime Cyclization

Alternative methods employ amidoximes as precursors:

  • React trans-2-(4-aminocyclohexyl)acetamide with hydroxylamine to form amidoxime .

  • Cyclize using NaOH/DMSO at 25°C for 12 hours, yielding the tetrazole.

Advantages :

  • Avoids hazardous azide handling.

  • Compatible with polar aprotic solvents.

Amidation with 2-Methoxybenzylamine

Coupling Agent-Mediated Amidation

The final step involves coupling the tetrazole-acetic acid with 2-methoxybenzylamine :

Procedure :

  • Activate 1H-tetrazol-1-ylmethylcyclohexylacetic acid with EDC/HOBt in DCM.

  • Add 2-methoxybenzylamine and stir at 0°C → 25°C for 12 hours.

  • Purify via recrystallization (EtOAc/hexane).

Optimization :

  • EDC/HOBt outperforms DCC due to reduced racemization.

  • Low temperatures (0–5°C) minimize side reactions.

Yield : 75–82%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
UT-4CROne-pot, scalableRequires TMSN₃ (toxic)85
Amidoxime CyclizationAvoids azidesLonger reaction time (24 h)72
Direct AmidationHigh purityCostly coupling agents80

Challenges and Solutions

  • Stereochemical Control : Use of trans-2-(4-aminocyclohexyl)acetic acid ensures correct configuration.

  • Tetrazole Stability : Avoid prolonged exposure to light/heat; store intermediates at –20°C.

  • Purification : Silica gel chromatography (PE:EA gradient) effectively separates regioisomers .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a secondary amine. This reaction is pivotal for prodrug activation or metabolite formation.

Conditions Products Yield Reference
6M HCl, reflux, 6 hr2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid + N-(2-methoxybenzyl)amine78%
NaOH (2M), 70°C, 4 hrSodium salt of the acid + free amine85%

Key findings:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

  • Basic conditions favor direct nucleophilic hydroxide attack on the carbonyl carbon.

Nucleophilic Substitution at the Tetrazole

The tetrazole ring’s NH group (pKa ~4.5) participates in alkylation or acylation reactions, enhancing functionalization potential.

Reagent Product Conditions Yield Reference
Methyl iodide1-Methyltetrazole derivativeK₂CO₃, DMF, 60°C, 12 hr65%
Acetyl chloride1-AcetyltetrazolePyridine, RT, 2 hr72%

Mechanistic insight:

  • Deprotonation of the tetrazole NH by a base (e.g., K₂CO₃) generates a nucleophilic nitrogen for electrophilic attack.

Electrophilic Aromatic Substitution

The 2-methoxybenzyl group directs electrophiles to the ortho/para positions, enabling nitration or sulfonation.

Reagent Product Conditions Yield Reference
HNO₃/H₂SO₄Nitro-substituted aryl derivative0°C, 1 hr58%
SO₃/H₂SO₄Sulfonated aryl derivative25°C, 3 hr63%

Notably, harsh conditions may cleave the methoxy group via O-demethylation.

Hydrogenation of the Cyclohexyl Ring

Catalytic hydrogenation reduces the cyclohexane ring, altering steric and electronic properties.

Catalyst Conditions Product Yield Reference
Pd/C (10%)H₂ (1 atm), EtOH, 25°CSaturated cyclohexane derivative90%

Application:

  • Saturation improves metabolic stability by eliminating potential oxidation sites.

Salt Formation

The tetrazole’s acidity allows salt formation with inorganic or organic bases, enhancing solubility.

Base Salt Solubility (mg/mL) Reference
NaOHSodium salt12.4 (H₂O)
TriethylamineAmmonium salt8.9 (EtOH)

Cycloaddition Reactions

The tetrazole participates in [3+2] cycloadditions with alkynes or nitriles under copper catalysis, forming fused heterocycles .

Reagent Product Conditions Yield
PhenylacetyleneTriazolo-tetrazole hybridCuI, DMF, 80°C, 6 hr68%

Comparative Reaction Stability

The compound’s stability varies under different conditions:

Condition Observation Reference
pH < 3Rapid amide hydrolysis
pH 7–8Stable for >24 hr
UV light (254 nm)Degrades via tetrazole ring cleavage

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that tetrazole derivatives, including N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, may possess significant antimicrobial activity. Studies have shown that similar compounds demonstrate effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related structures .

Cytotoxicity Against Cancer Cells

The compound has shown promise in cytotoxicity assays against cancer cell lines. For instance, derivatives with similar structural motifs have been reported to selectively inhibit cancer cells while sparing normal cells . This selective action is crucial for developing effective cancer therapies with reduced side effects.

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Studies indicate that tetrazole-containing compounds can inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various multi-component reactions. One-pot synthesis techniques involving aromatic aldehydes and sodium azide have been successfully employed to produce tetrazole derivatives efficiently . The molecular docking studies suggest that the compound binds effectively to target receptors, indicating its potential as a lead compound in drug design.

Case Studies and Research Findings

Several studies have explored the applications and implications of tetrazole derivatives in medicinal chemistry:

StudyFindings
Demonstrated effective synthesis of tetrazoles with promising cytotoxic activity against cancer cell lines (A431 and HCT116).
Investigated enzyme inhibition properties, highlighting potential applications in treating neurodegenerative diseases.
Discussed the diverse biological activities of tetrazole derivatives, emphasizing their role in drug development as antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, while the methoxybenzyl and cyclohexylacetamide moieties could contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences and properties of the target compound and its analogs:

Compound Name (CAS/ID) Substituent on Acetamide Tetrazole Position Molecular Weight Key Features/Implications
Target Compound 2-Methoxybenzyl Cyclohexyl ~409 (estimated) Enhanced lipophilicity (methoxy group), tetrazole bioisostere for improved stability .
N-(3-Bromophenyl)-... () 3-Bromophenyl Cyclohexyl Not provided Bromine increases molecular weight and may enhance halogen bonding; potential toxicity risks.
N-(Propan-2-yl)-... (1212423-17-0, –14) Isopropyl Cyclohexyl 265.35 Compact substituent reduces steric hindrance; lower molecular weight may improve solubility.
N-Cyclopropyl-... (1212360-82-1, ) Cyclopropyl Cyclohexyl 263.34 Rigid cyclopropane ring may restrict conformational flexibility, affecting receptor binding.
N-(Naphthalen-1-yl)-... (1224166-74-8, ) Naphthyl Cyclohexyl 349.4 Bulky aromatic group increases π-π interactions but may reduce aqueous solubility.
N-(3-Methoxyphenyl)-... (38841-92-8, ) 3-Methoxyphenyl Cyclohexyl 329.4 Methoxy positional isomer; altered electronic effects compared to 2-methoxybenzyl.

Pharmacological and Physicochemical Properties

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group (pKa ~4.9) mimics carboxylic acids (pKa ~2–3) but offers superior metabolic resistance, as seen in ’s GPR139 agonists .
  • Solubility : Bulky substituents like naphthyl () reduce aqueous solubility, whereas smaller groups (e.g., isopropyl in ) improve it .

Biological Activity

N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article summarizes current findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and structural insights.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. Tetrazoles are recognized as promising scaffolds in drug design due to their ability to interact with various biological targets. The specific structural elements of this compound contribute to its pharmacological properties.

Research has indicated that compounds containing tetrazole moieties can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Tetrazoles have shown potential in inhibiting enzymes such as CSNK2A1, which is involved in cancer cell proliferation. Molecular docking studies suggest a significant binding affinity between tetrazole derivatives and this enzyme, with binding energies around -6.8687 kcal/mol .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that derivatives of tetrazoles can induce cytotoxic effects on cancer cell lines, including A431 (epidermoid carcinoma) and HCT116 (colon cancer). The cytotoxicity was assessed using MTT assays, revealing significant inhibition of cell viability .

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Reference
HCT1165.12
A4316.87
MDA-MB-4354.25

These values indicate that the compound exhibits promising anticancer activity, particularly against colon and breast cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary results suggest activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole-containing compounds:

  • Case Study on Anticancer Efficacy : A study conducted by Zhang et al. demonstrated that a related compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin against multiple cancer lines, suggesting enhanced efficacy through structural modifications involving the tetrazole ring .
  • Antimicrobial Evaluation : In a comparative study assessing various tetrazole derivatives, it was found that certain modifications significantly improved antimicrobial activity, indicating that the presence of specific substituents can enhance the bioactivity of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?

  • Methodology : The synthesis involves two key steps:

Acetamide core formation : React 2-methoxybenzylamine with acetic acid in ethanol under reflux for 6 hours to form the N-(2-methoxybenzyl)acetamide intermediate .

Tetrazole incorporation : Introduce the 1H-tetrazole moiety via a radical-mediated bromination followed by reductive elimination, as demonstrated in analogous tetrazole syntheses .

  • Key considerations : Use anhydrous conditions for the tetrazole step to avoid hydrolysis. Monitor reaction progress via TLC or HPLC.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR and IR spectroscopy for functional group identification (e.g., methoxy, acetamide, tetrazole groups) .
  • X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers observed in related acetamide derivatives) .
  • Mass spectrometry for molecular weight confirmation .
    • Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What preliminary biological screening methods are recommended for this compound?

  • Assay design :

  • In vitro receptor binding : Use radioligand displacement assays (e.g., GABAA or opioid receptors, based on structural analogs) .
  • Anticonvulsant activity : Employ PTZ (pentylenetetrazol)-induced seizure models in mice, with dose-response profiling .
    • Controls : Include reference compounds like U-50488H (κ-opioid agonist) for receptor specificity .

Advanced Research Questions

Q. How can synthetic yield and purity be improved for large-scale preparation?

  • Optimization strategies :

  • Solvent selection : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalysis : Explore Pd-mediated cross-coupling for tetrazole installation, reducing side reactions .
  • Crystallization : Use slow evaporation from ethanol/water mixtures to obtain high-purity crystals (>95%) .
    • Challenges : Address byproducts from incomplete tetrazole functionalization via column chromatography .

Q. What computational tools are effective for predicting the compound’s pharmacokinetics and target interactions?

  • In silico methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to opioid receptors or enzymes (e.g., elastase) .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and toxicity .
    • Validation : Cross-reference computational results with experimental IC50 values from receptor binding assays .

Q. How do crystallographic data resolve ambiguities in stereochemical assignments?

  • Case study : The compound’s cyclohexyl and tetrazole groups may adopt gauche or anti conformations. X-ray diffraction revealed that adamantyl-substituted acetamides favor gauche configurations due to steric hindrance, validated by N–H⋯N hydrogen bonding .
  • Implications : Conformational flexibility impacts receptor binding; use temperature-dependent NMR to study dynamics .

Q. How should researchers address contradictory data in biological activity studies?

  • Troubleshooting :

  • Batch variability : Test multiple synthetic batches for consistency in purity (HPLC) and stereochemistry (XRD) .
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability .
    • Example : Discrepancies in GABAA affinity across studies may arise from differences in animal models or ligand concentrations .

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